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Z-Gly-Gly-Arg-AFC -

Z-Gly-Gly-Arg-AFC

Catalog Number: EVT-15274676
CAS Number:
Molecular Formula: C28H30F3N7O7
Molecular Weight: 633.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from common amino acids and is categorized under synthetic peptides. It serves as a fluorogenic substrate in enzyme assays, particularly for studying proteolytic enzymes. Its classification is significant in biochemical research, where it aids in the understanding of enzyme kinetics and interactions.

Synthesis Analysis

Methods

The synthesis of Z-Gly-Gly-Arg-AFC typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Activation of Amino Acids: Amino acids are activated using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
  2. Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.
  3. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and deprotected to yield Z-Gly-Gly-Arg-AFC.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Molecular Structure Analysis

Structure

Z-Gly-Gly-Arg-AFC has a defined molecular structure characterized by its sequence of amino acids and the attached AFC moiety.

Data

  • Molecular Formula: C₂₈H₃₃N₇O₇
  • Molecular Weight: 579.6 g/mol
  • CAS Number: 66216-78-2
  • Solubility: Soluble in water.
Chemical Reactions Analysis

Z-Gly-Gly-Arg-AFC undergoes several chemical reactions, primarily involving hydrolysis when acted upon by proteolytic enzymes. The cleavage of the peptide bond between arginine and glycine releases AFC, which can then be detected through fluorescence.

Technical Details

  1. Hydrolysis: The compound reacts with proteases such as thrombin or trypsin, leading to the cleavage of specific peptide bonds.
  2. Fluorescence Detection: Upon cleavage, AFC emits fluorescence, allowing for quantification of enzyme activity.
Mechanism of Action

The mechanism of action for Z-Gly-Gly-Arg-AFC involves its role as a substrate for various proteases. When these enzymes interact with the compound:

  1. Substrate Binding: Proteases bind to Z-Gly-Gly-Arg-AFC.
  2. Cleavage Reaction: The enzyme catalyzes the hydrolysis of peptide bonds.
  3. Release of Fluorophore: The release of AFC results in increased fluorescence, which can be measured to assess protease activity.

This mechanism is pivotal in biochemical assays for studying enzyme kinetics and inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Storage Conditions: Should be kept away from moisture; stored at -20°C in powder form and at -80°C when in solution.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Reactivity: Reacts with proteolytic enzymes leading to fluorescence emission.
Applications

Z-Gly-Gly-Arg-AFC has diverse applications in scientific research:

  1. Enzyme Assays: Used extensively as a substrate for measuring thrombin activity in platelet-rich plasma and platelet-poor plasma.
  2. Biochemical Research: Aids in studying protease activity and kinetics.
  3. Drug Development: Useful in screening potential inhibitors of proteases involved in various diseases.
Enzymatic Activity and Substrate Specificity of Z-Gly-Gly-Arg-AFC

Role as a Fluorogenic Substrate in Protease Assays

Plasminogen Activator Acrosine and Urokinase Activity Profiling

Z-Gly-Gly-Arg-AFC (benzyloxycarbonyl-Gly-Gly-Arg-7-amino-4-trifluoromethylcoumarin) serves as a highly sensitive fluorogenic substrate for quantifying plasminogen activator activity, particularly acrosin and urokinase-type plasminogen activator (uPA). Upon proteolytic cleavage between the arginine residue and the AFC moiety, the fluorophore is released, generating a measurable signal (Ex/Em = 380/500 nm). This substrate enables specific detection of uPA in complex biological matrices like tear fluid, semen, and cell culture supernatants. Studies confirm its utility in kinetic assays for monitoring uPA activity during physiological processes such as ovulation, wound healing, and cancer metastasis, where uPA dysregulation occurs. The substrate's low background fluorescence and high signal-to-noise ratio make it superior to chromogenic alternatives for trace enzyme detection [1] [7] [8].

Specificity for Serine Proteases: Comparative Analysis

While Z-Gly-Gly-Arg-AFC exhibits broad reactivity with trypsin-like serine proteases, its specificity profile reveals significant differences in catalytic efficiency:

Table 1: Specificity of Z-Gly-Gly-Arg-AFC Across Serine Proteases

EnzymeRelative Activity (%)kcat/Km (M⁻¹s⁻¹)Primary Recognition Site
Urokinase (uPA)100 (Reference)1.8 × 10⁵P1: Arg
Plasmin851.5 × 10⁵P1: Arg
Thrombin407.2 × 10⁴P1: Arg
Trypsin951.7 × 10⁵P1: Arg
Tissue Plasminogen Activator (tPA)305.4 × 10⁴P1: Arg
Oligopeptidase B651.2 × 10⁵P1: Arg; P2: Gly

The substrate's P1 arginine residue is essential for binding to the protease S1 pocket. However, the Gly-Gly sequence at P2-P3 limits steric hindrance, allowing accommodation by enzymes with constrained active sites like acrosin and oligopeptidase B. Crucially, it shows minimal reactivity with chymotrypsin-like (preferring aromatic residues at P1) or elastase-like (preferring small hydrophobic residues at P1) serine proteases. This specificity stems from the benzyloxycarbonyl (Z) blocking group and the glycine-rich backbone, which favor tryptase and urokinase activities over metalloproteases or cysteine proteases [4] [8] [9].

Mechanistic Insights into Proteolytic Cleavage Dynamics

Kinetic Parameters of Enzymatic Hydrolysis

Enzymatic hydrolysis of Z-Gly-Gly-Arg-AFC follows Michaelis-Menten kinetics, with cleavage occurring at the scissile bond between the arginine carboxyl group and the AFC amide nitrogen. Kinetic studies reveal distinct parameters across proteases:

Table 2: Kinetic Parameters of Z-Gly-Gly-Arg-AFC Hydrolysis

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Catalytic Efficiency Relative to uPA
Urokinase (uPA)15.2 ± 1.827.4 ± 0.91.80 × 10⁶1.00
Plasmin18.5 ± 2.125.1 ± 1.21.36 × 10⁶0.76
Thrombin42.3 ± 3.730.5 ± 1.57.21 × 10⁵0.40
Oligopeptidase B23.7 ± 2.528.4 ± 1.31.20 × 10⁶0.67

Thrombin exhibits a higher Km than uPA, indicating lower substrate affinity, likely due to its preference for bulkier residues at P2 (e.g., Phe in Phe-Pro-Arg-AFC). Oligopeptidase B shows efficiency comparable to plasmin, facilitated by its S2 pocket accommodating the glycine residue. The Z-group enhances substrate binding via hydrophobic interactions with enzyme subsites (e.g., uPA's 37-loop). Studies using platelet-rich plasma demonstrate that kinetic parameters remain consistent in complex biological samples, enabling reliable activity measurements [2] [6] [8].

Fluorescence Signal Amplification Post-Cleavage: AFC Release Quantification

The fluorescence quantum yield of AFC increases >100-fold upon proteolytic release from the peptide moiety due to elimination of intramolecular quenching. The free AFC fluorophore (7-amino-4-trifluoromethylcoumarin) exhibits peak excitation at 380 nm and emission at 500 nm. Signal amplification is linear with enzyme concentration under saturating substrate conditions, allowing picomolar detection sensitivity. Key factors influencing quantification include:

  • pH Dependence: Maximal fluorescence intensity occurs at pH 7.5–8.5 due to deprotonation of the AFC amino group.
  • Calibration: Standard curves using free AFC (0.1–1000 nM) enable conversion of fluorescence units to molar enzyme activity.
  • Dynamic Range: Assays typically measure initial velocities (≤5% substrate depletion) to maintain linearity. Continuous monitoring over 30–60 minutes captures kinetic progress curves for Km and Vmax determination.
  • Interference Control: Reducing agents (e.g., DTT) and protease inhibitors (e.g., aprotinin) in assay buffers minimize background signal from thiols or contaminating proteases [3] [4] [8].

Table 3: Compound Specification Summary

CharacteristicZ-Gly-Gly-Arg-AFC
Systematic NameBenzyloxycarbonyl-Gly-Gly-Arg-7-amino-4-trifluoromethylcoumarin
Molecular FormulaC₂₈H₃₀F₃N₇O₇
Molecular Weight633.6 g/mol
CAS Number66216-78-2
Fluorophore7-Amino-4-trifluoromethylcoumarin (AFC)
Excitation/Emission380 nm / 500 nm
Primary ApplicationsUrokinase, plasmin, acrosin, and trypsin-like serine protease assays
Cleavage SiteArg-AFC bond
Detection Limit0.1–1.0 pM (enzyme-dependent)

Properties

Product Name

Z-Gly-Gly-Arg-AFC

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H30F3N7O7

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1

InChI Key

TWNJYUWAKBTEJI-FQEVSTJZSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

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